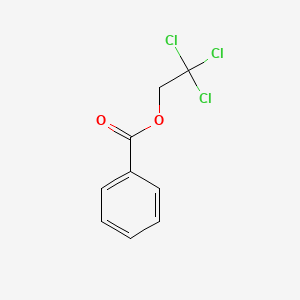

2,2,2-Trichloroethyl benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl3O2 |

|---|---|

Molecular Weight |

253.5 g/mol |

IUPAC Name |

2,2,2-trichloroethyl benzoate |

InChI |

InChI=1S/C9H7Cl3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

WGXLSZQUOYSATB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational Aspects and Research Trajectories of 2,2,2 Trichloroethyl Benzoate in Chemical Science

Contextual Significance in Modern Organic Synthesis

In the realm of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of constructing complex molecules. 2,2,2-Trichloroethyl benzoate (B1203000) serves as a key exemplar of a protected carboxylic acid, specifically a benzoate ester. The significance of the 2,2,2-trichloroethyl (Tce) group lies in its unique cleavage conditions, which are orthogonal to many other common protecting groups. This allows for the selective deprotection of a carboxylic acid in the presence of other sensitive functionalities.

The primary applications of 2,2,2-trichloroethyl benzoate and related Tce esters in modern synthesis include:

Carboxylic Acid Protection: The Tce group is employed to mask the reactivity of a carboxylic acid during multi-step syntheses. It is stable to acidic conditions that would cleave tert-butyl esters and to basic conditions that would hydrolyze methyl or ethyl esters. The cleavage of the Tce ester is typically achieved under reductive conditions, most commonly with zinc dust in acetic acid or other solvents. cdnsciencepub.comchimia.ch More recent research has focused on developing even milder and more selective cleavage methods. chimia.chnih.govtandfonline.comchimia.chtandfonline.comunipa.it

Amide Synthesis: 2,2,2-Trichloroethyl esters, including the benzoate derivative, have been shown to be effective precursors for the synthesis of amides. A practical method involves the direct conversion of these esters to the corresponding amides using a catalytic amount of an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.netresearchgate.net This transformation is valuable as it often proceeds under mild conditions and with high yields, providing a useful alternative to traditional amide coupling reactions. researchgate.net

The table below summarizes the key synthetic applications of this compound.

| Application | Description | Typical Reagents |

| Carboxylic Acid Protection | Masking the carboxyl group to allow for reactions at other sites in the molecule. | Esterification of benzoic acid with 2,2,2-trichloroethanol (B127377). |

| Deprotection (Cleavage) | Removal of the Tce protecting group to regenerate the carboxylic acid. | Zn/AcOH, NaTe, Titanocene (B72419) catalysis. cdnsciencepub.comchimia.chnih.govtandfonline.comchimia.chtandfonline.comunipa.it |

| Amide Synthesis | Conversion of the ester to an amide. | Amines in the presence of a DBU catalyst. researchgate.netresearchgate.netresearchgate.net |

Historical Development and Evolution of 2,2,2-Trichloroethyl Moieties in Synthetic Methodologies

The introduction of the 2,2,2-trichloroethyl group as a protective moiety was a significant advancement in organic synthesis, providing chemists with a new tool for orthogonal protection strategies. The historical development can be traced back to the mid-20th century, with notable contributions from leading figures in the field.

A pivotal moment in the history of this protecting group was its use by R. B. Woodward and his team in their landmark total synthesis of cephalosporin (B10832234) C, reported in 1966. york.ac.uksynarchive.comias.ac.innobelprize.orgacs.org In this synthesis, the 2,2,2-trichloroethyl ester was employed to protect a carboxylic acid function. This work demonstrated the utility of the Tce group in the context of a complex natural product synthesis and highlighted its stability to various reaction conditions and its selective removal under reductive conditions (zinc in acetic acid). nobelprize.org

Prior to and following Woodward's seminal work, the 2,2,2-trichloroethyl group and its derivatives were explored for the protection of other functional groups. For instance, the 2,2,2-trichloroethoxycarbonyl (Troc) group, introduced for the protection of amines, also gained prominence during this era. ontosight.ai In 1973, the use of the 2,2,2-trichloroethyl group for carboxyl protection during peptide synthesis was systematically investigated, further solidifying its place in the synthetic chemist's toolbox. cdnsciencepub.com These early studies established the key attributes of the Tce group: its robustness and its unique deprotection pathway via reductive elimination.

The following table presents a timeline of key developments in the use of 2,2,2-trichloroethyl moieties in synthesis.

| Year | Development | Key Contributor(s) | Significance |

| 1966 | Use of the 2,2,2-trichloroethyl ester for carboxylic acid protection in the total synthesis of cephalosporin C. | R. B. Woodward, et al. | Demonstrated the utility and selective cleavage of the Tce group in a complex synthesis. york.ac.uksynarchive.comias.ac.innobelprize.orgacs.org |

| 1973 | Systematic study of the 2,2,2-trichloroethyl group for carboxyl protection in peptide synthesis. | B. Marinier, et al. | Established the practicality of the Tce group in the stepwise assembly of peptides. cdnsciencepub.com |

Scope and Academic Imperatives Driving Research on this compound

Contemporary research on this compound and related Tce esters is driven by several academic imperatives, primarily the pursuit of milder, more efficient, and more chemoselective synthetic methods. While the classical cleavage with zinc and acetic acid is effective, it can be harsh for substrates with acid-sensitive functional groups. This has spurred the development of alternative deprotection protocols.

A significant area of research has been the exploration of novel reagents for the reductive cleavage of Tce esters. For example, sodium telluride in dimethylformamide has been shown to regenerate carboxylic acids from their 2,2,2-trichloroethyl esters in good yields under smooth conditions, and importantly, these conditions are compatible with other functional groups like methyl esters and silyl (B83357) ethers. tandfonline.comtandfonline.comunipa.itpsu.edu

More recently, catalytic methods have been investigated to improve the efficiency and reduce the amount of reagents required for deprotection. Titanocene-catalyzed reductive cleavage of Tce esters using zinc dust as the stoichiometric reductant has been reported as a mild and efficient method that avoids the use of strong acids and aqueous conditions. chimia.chnih.govchimia.ch

The direct conversion of 2,2,2-trichloroethyl esters to amides using catalytic DBU is another area of active research. researchgate.netresearchgate.netresearchgate.net This method is attractive because it offers a streamlined approach to amide bond formation, a ubiquitous transformation in medicinal chemistry and materials science. Research in this area focuses on expanding the scope of both the ester and amine coupling partners and on understanding the reaction mechanism to further optimize conditions. researchgate.net

The table below details some of the research findings driving the continued investigation of 2,2,2-trichloroethyl esters.

| Research Focus | Reagents/Conditions | Findings and Significance |

| Mild Cleavage of Tce Esters | Sodium Telluride (Na₂Te) in DMF | High yields (74-98%) for the deprotection of various Tce esters, including those with other sensitive functional groups. tandfonline.comtandfonline.comunipa.itpsu.edu |

| Catalytic Cleavage of Tce Esters | Titanocene dichloride (Cp₂TiCl₂) catalyst with Zn dust | Provides a mild, non-acidic, and non-aqueous method for Tce ester cleavage. chimia.chnih.govchimia.ch |

| Direct Amidation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst | Enables the direct synthesis of amides from Tce esters and amines in high yields under mild conditions. researchgate.netresearchgate.netresearchgate.net |

Synthetic Strategies and Methodological Advancements for 2,2,2 Trichloroethyl Benzoate Construction

Esterification Protocols for 2,2,2-Trichloroethyl Benzoate (B1203000) Synthesis

The formation of 2,2,2-trichloroethyl benzoate is fundamentally an esterification reaction. This can be achieved through direct methods involving the carboxylic acid and alcohol, or through transesterification, where an existing ester is converted to the desired product. Catalysis plays a crucial role in enhancing the efficiency of these transformations.

Direct Esterification and Transesterification Approaches

Direct esterification involves the reaction of a benzoic acid derivative with 2,2,2-trichloroethanol (B127377). tandfonline.com A notable method for this conversion utilizes 2-fluoro-1,3,5-trinitrobenzene (FTNB) and 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com This approach allows for the direct, high-yield synthesis of esters from equimolar amounts of carboxylic acids and alcohols under mild conditions. tandfonline.com For instance, the reaction of benzoic acid with 2,2,2-trichloroethanol in the presence of FTNB and DMAP proceeds to form this compound. tandfonline.com

Another common strategy is the reaction of an acyl chloride, such as benzoyl chloride, with 2,2,2-trichloroethanol. This method is often employed in the synthesis of various esters, including those used for carboxyl protection in peptide synthesis. cdnsciencepub.com The high reactivity of the acid chloride facilitates the esterification process.

Transesterification offers an alternative route where an existing ester, typically a simple alkyl ester like methyl benzoate, is reacted with 2,2,2-trichloroethanol in the presence of a catalyst to yield this compound and the corresponding alcohol (methanol). wikipedia.org This equilibrium-driven process can be favored by removing the lower-boiling alcohol byproduct. Catalysts such as silica (B1680970) chloride have been shown to be effective for transesterification reactions. organic-chemistry.org

| Method | Reactants | Key Reagents/Catalysts | Characteristics |

| Direct Esterification | Benzoic acid, 2,2,2-Trichloroethanol | FTNB, DMAP | High yield, mild conditions, equimolar reactants. tandfonline.com |

| Acyl Chloride Method | Benzoyl chloride, 2,2,2-Trichloroethanol | - | High reactivity. cdnsciencepub.com |

| Transesterification | Methyl benzoate, 2,2,2-Trichloroethanol | Silica chloride | Equilibrium-driven, effective for various substrates. wikipedia.orgorganic-chemistry.org |

Catalytic Methodologies in this compound Formation (e.g., NHC-catalyzed systems)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including esterifications. rsc.orgmdpi.com NHCs can catalyze the oxidative esterification of aldehydes, providing a pathway to esters. researchgate.netresearchgate.net In the context of this compound synthesis, an NHC could potentially catalyze the reaction between benzaldehyde (B42025) and 2,2,2-trichloroethanol under oxidative conditions. rsc.org The general mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC, which is then oxidized and reacts with the alcohol to form the ester. mdpi.com

While direct NHC-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of NHC catalysis in esterification are well-established. rsc.orgmdpi.comnih.gov These methods often utilize mild conditions and can be highly efficient. researchgate.netresearchgate.net For example, a study on the oxidative esterification of various aldehydes with different alcohols demonstrated the versatility of NHC catalysis. rsc.org Another approach involves the co-catalysis of an NHC with a carboxylic acid, like benzoic acid, to enhance the efficiency of oxidative esterification, even for sterically demanding substrates. researchgate.netresearchgate.net

Preparation of this compound Precursors and Analogues

The synthesis of this compound relies on the availability of its key precursors, namely 2,2,2-trichloroethanol and a suitable benzoic acid derivative. The synthesis of analogues often involves modifications to these precursors.

Synthesis from 2,2,2-Trichloroethanol and Related Halogenated Alcohols

2,2,2-Trichloroethanol is a crucial building block and is commercially available. wikipedia.org It can be prepared through the reduction of chloral (B1216628) hydrate (B1144303). The hydroxyl group of 2,2,2-trichloroethanol is the reactive site for esterification. wikipedia.org

The synthesis of related halogenated alcohols often involves similar strategies. For instance, 1-(hetero)aryl-2,2,2-trichloroethanols can be synthesized through the addition of a trichloromethyl anion to aldehydes or via palladium-catalyzed reactions involving chloral hydrate and (hetero)arylboroxines. rsc.org The latter method, utilizing an N-heterocyclic carbene (NHC)-coordinated palladium complex, has shown good catalytic activity and yields. rsc.org

| Compound | Synthetic Route | Key Features |

| 2,2,2-Trichloroethanol | Reduction of chloral hydrate | Commercially available, key precursor. wikipedia.org |

| 1-(Hetero)aryl-2,2,2-trichloroethanols | Addition of trichloromethyl anion to aldehydes | Versatile building blocks. rsc.org |

| 1-(Hetero)aryl-2,2,2-trichloroethanols | Pd-catalyzed reaction of chloral hydrate and (hetero)arylboroxines | NHC-Pd complex catalysis, good yields. rsc.org |

Multicomponent Reaction Sequences Incorporating 2,2,2-Trichloroethyl Derivatives

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step by combining three or more reactants. beilstein-journals.orgnih.gov While a direct MCR for this compound is not explicitly described, MCRs are used to synthesize various heterocyclic and complex structures where derivatives of 2,2,2-trichloroethanol could potentially be incorporated. d-nb.inforsc.org

For example, a one-step synthesis of electron-poor alkenes involves the reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and 2,2,2-trichloroethanol. researchgate.net In this reaction, 2,2,2-trichloroethanol acts as a proton source to generate a vinyltriphenylphosphonium salt, which then undergoes further reactions. researchgate.net This demonstrates the utility of 2,2,2-trichloroethyl derivatives in complex, one-pot transformations.

Furthermore, MCRs are widely employed in the synthesis of diverse compound libraries, and the principles could be applied to generate analogues of this compound by varying the starting components. beilstein-journals.orgnih.gov

Protective Group Chemistry: 2,2,2 Trichloroethyl Benzoate in Complex Molecule Synthesis

Strategic Application as a Carboxylic Acid Protecting Group

The decision to employ a specific protecting group is a critical aspect of synthetic planning. The 2,2,2-trichloroethyl ester offers a distinct set of advantages that make it a compelling choice for the protection of carboxylic acids in many synthetic contexts.

Rationale for Employing 2,2,2-Trichloroethyl Esters in Synthetic Design

The 2,2,2-trichloroethyl (Tce) group is an attractive choice for protecting carboxylic acids for several key reasons. A primary advantage is its stability across a wide range of reaction conditions. Tce esters are generally resistant to both acidic and basic conditions, which allows for the manipulation of other functional groups in the molecule without premature deprotection of the carboxylic acid. For instance, the Troc (2,2,2-trichloroethoxycarbonyl) group, a related protecting group for amines and alcohols, is known for its stability under the acidic and basic conditions used to remove other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively. total-synthesis.com This stability profile makes the Tce ester a robust protecting group suitable for multi-step syntheses.

Another significant benefit is the ease of monitoring the protection and deprotection processes using ¹H-NMR spectroscopy. The 2,2,2-trichloroethyl moiety exhibits sharp and distinct signals in the NMR spectrum, typically around 5.0 ppm, which allows for straightforward assessment of the reaction's progress. chimia.ch

Furthermore, the introduction of the Tce group can be achieved under mild conditions, often by reacting the carboxylic acid with 2,2,2-trichloroethanol (B127377). cdnsciencepub.com This compatibility with various functional groups enhances its utility in the synthesis of complex molecules. chimia.ch The ability to be removed under specific reductive conditions, which are orthogonal to the cleavage conditions for many other protecting groups, is perhaps the most crucial feature that guides its strategic application in synthetic design. total-synthesis.comjku.at

Advanced Cleavage Methodologies for 2,2,2-Trichloroethyl Esters

While the classic zinc-acetic acid method for Tce ester cleavage is widely used, the demand for milder and more selective methods has driven the development of advanced deprotection strategies. These newer methodologies offer greater functional group tolerance and can be applied to increasingly complex and sensitive substrates.

Reductive Deprotection Strategies

Several reductive methods beyond the traditional zinc-acid system have been developed for the cleavage of 2,2,2-trichloroethyl esters. These alternative reagents often provide milder reaction conditions and enhanced chemoselectivity.

Zinc-mediated reduction: The most common method for Tce ester cleavage involves the use of zinc dust. cdnsciencepub.comwikidot.com The reaction is typically carried out in acetic acid, but other solvent systems can be employed to modulate the reactivity and improve tolerance for acid-sensitive functional groups. cdnsciencepub.comresearchgate.net For example, using zinc in combination with N-methylimidazole in ethyl acetate (B1210297) or acetone (B3395972) allows for the removal of Tce groups in the presence of azido (B1232118), nitro, and other reducible functionalities. researchgate.net Another mild system utilizes zinc dust and ammonium (B1175870) chloride in acetonitrile (B52724). researchgate.net

Titanocene (B72419) catalysis: A newer, milder method for the reductive cleavage of Tce esters employs titanocene dichloride (Cp₂TiCl₂) as a catalyst with zinc dust as the stoichiometric reducing agent. chimia.chnih.gov This radical-based method proceeds at room temperature and avoids the use of strong acids and aqueous conditions, making it suitable for sensitive substrates. chimia.chnih.gov

Samarium diiodide (SmI₂): Samarium diiodide is a powerful single-electron transfer reagent that can be used for the reductive cleavage of Tce esters under very mild conditions. chimia.ch However, its high cost can be a drawback for large-scale syntheses. chimia.ch

Sodium telluride (Na₂Te): Treatment with sodium telluride, prepared from tellurium powder and sodium borohydride, in an aprotic solvent like dimethylformamide (DMF) effectively cleaves Tce esters. tandfonline.comtandfonline.com These conditions are compatible with other functional groups such as methyl esters, acetates, and tert-butyldimethylsilyl ethers. tandfonline.comtandfonline.com

| Reagent/System | Conditions | Advantages |

| Zn / Acetic Acid | Room temperature to mild heating | Inexpensive, widely used. cdnsciencepub.com |

| Zn / N-Methylimidazole | Reflux or room temperature in EtOAc or acetone | Tolerates reducible groups like azides and nitro groups. researchgate.net |

| Cp₂TiCl₂ (cat.), Zn | Room temperature in THF | Mild, non-acidic, non-aqueous. chimia.chnih.gov |

| **Samarium diiodide (SmI₂) ** | Mild conditions | Very mild, high chemoselectivity. chimia.ch |

| Sodium telluride (Na₂Te) | Room temperature in DMF | Compatible with esters and silyl (B83357) ethers. tandfonline.comtandfonline.com |

Chemoselective Removal in the Presence of Sensitive Functionalities

A key challenge in complex molecule synthesis is the chemoselective deprotection of one functional group without affecting others. The development of new cleavage methods for Tce esters has expanded the scope of their application in molecules containing sensitive functionalities.

For example, the use of activated zinc dust with N-methylimidazole allows for the removal of the Tce group while leaving azido, nitro, chloro, phenacyl, and tert-butyl ester groups intact. researchgate.net This is particularly significant as azido and nitro groups are readily reduced under many standard reductive conditions. Similarly, the cleavage of Tce esters with sodium telluride is compatible with methyl esters, acetates, and t-butyldimethylsilyl ethers. tandfonline.comtandfonline.com

In the context of carbohydrate chemistry, the selective removal of a Tce group at the anomeric position can be achieved with zinc and ammonium chloride in refluxing acetonitrile, without affecting acyl and benzyl (B1604629) protecting groups elsewhere in the molecule. researchgate.net The titanocene-catalyzed method also offers high chemoselectivity, avoiding the harsh acidic conditions that could cleave other acid-labile groups. chimia.chnih.gov

Mechanistic Elucidation of Ester Cleavage Processes

The cleavage of 2,2,2-trichloroethyl esters under reductive conditions proceeds through a well-understood mechanism. In the case of zinc-mediated reduction, the process is believed to occur in two main steps. chimia.ch The first step involves a metal-halogen exchange, where zinc inserts into one of the C-Cl bonds to form a β-metallated ester intermediate. chimia.ch This intermediate is unstable and undergoes a rapid 1,2-elimination (fragmentation) to release the metal carboxylate and form 1,1-dichloroethene. chimia.ch

The titanocene-catalyzed deprotection is proposed to follow a different, radical-based pathway. chimia.ch The catalytically active titanocene species, Cp₂TiCl, abstracts a chlorine atom from the trichloroethyl group to generate a carbon-centered radical. chimia.ch This radical is then reduced by a second equivalent of Cp₂TiCl to form a β-titanated ester. chimia.ch Similar to the zinc-mediated process, this intermediate fragments to yield the titanocene carboxylate and 1,1-dichloroethene. chimia.ch The catalytically active Cp₂TiCl is regenerated in the presence of zinc dust. chimia.ch

Understanding these mechanisms is crucial for the rational design of new deprotection strategies and for predicting potential side reactions and incompatibilities with other functional groups.

Specialized Applications in Biomacromolecular Synthesis

The 2,2,2-trichloroethyl (TCE) group, often introduced via reagents like 2,2,2-trichloroethyl benzoate (B1203000), serves as a critical protective group in the intricate synthesis of biomacromolecules. Its unique cleavage conditions, typically involving reduction with zinc powder in acetic acid or other mild reducing agents, provide an orthogonal deprotection strategy that is compatible with other sensitive protecting groups commonly used in the assembly of peptides, oligonucleotides, and their derivatives. cdnsciencepub.comwiley.com This orthogonality is paramount in multi-step syntheses where selective deprotection is necessary to build complex structures.

Utilization in Carboxyl Protection during Peptide Synthesis

In the realm of peptide synthesis, the protection of the C-terminal carboxyl group and the carboxylic acid side chains of amino acids like aspartic and glutamic acid is essential to prevent unwanted side reactions during peptide bond formation. The 2,2,2-trichloroethyl (TCE) group has proven to be a valuable tool for this purpose. cdnsciencepub.comscite.ai

The synthesis strategy involves the preparation of 2,2,2-trichloroethyl esters of N-protected amino acids. For instance, N-carbobenzoxy-amino acid chlorides can be reacted with 2,2,2-trichloroethanol to form the corresponding TCE esters. cdnsciencepub.comnii.ac.jp Following the selective removal of the N-terminal protecting group (e.g., carbobenzoxy group via HBr-AcOH), the resulting amino acid TCE ester can be coupled with another N-protected amino acid or peptide using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). cdnsciencepub.comnii.ac.jp

A key advantage of the TCE group is its selective removal under mild, reductive conditions, most commonly with zinc dust in acetic acid. cdnsciencepub.com This deprotection method is orthogonal to many other protecting groups used in peptide synthesis, such as the acid-labile Boc group and the base-labile Fmoc group. nih.govtcichemicals.comlibretexts.org This allows for the selective deprotection of the C-terminal carboxyl group without disturbing other protected functionalities within the peptide chain. Studies have shown that this process does not significantly induce racemization, preserving the stereochemical integrity of the synthesized peptides. cdnsciencepub.com

The utility of the TCE group extends to the synthesis of phosphopeptides, where it can be used to protect the phosphate (B84403) group of phosphoserine residues. Derivatives like Boc-Ser(PO3Tc2)-OH, Z-Ser(PO3Tc2)-OH, and Fmoc-Ser(PO3Tc2)-OH are valuable building blocks in phosphopeptide synthesis. nih.gov

| Amino Acid Derivative | N-Protecting Group | C-Terminal Protecting Group | Key Application |

| N-Carbobenzoxy-amino acid 2,2,2-trichloroethyl ester | Carbobenzoxy (Cbz) | 2,2,2-Trichloroethyl (TCE) | Stepwise peptide synthesis cdnsciencepub.comnii.ac.jp |

| Boc-Ser(PO3Tc2)-OH | tert-Butoxycarbonyl (Boc) | - | Phosphopeptide synthesis nih.gov |

| Z-Ser(PO3Tc2)-OH | Carbobenzoxy (Z) | - | Phosphopeptide synthesis nih.gov |

| Fmoc-Ser(PO3Tc2)-OH | 9-Fluorenylmethyloxycarbonyl (Fmoc) | - | Phosphopeptide synthesis nih.gov |

Protection of Phosphate Moieties in Bioactive Derivatives

The 2,2,2-trichloroethyl (TCE) group is a well-established protecting group for phosphate moieties in the synthesis of various bioactive molecules, including mononucleotides and phosphoserine-containing peptides. nih.govnih.gov Its stability under a range of conditions and its selective removal make it highly valuable in these synthetic pathways.

In the synthesis of mononucleotides, the TCE group can be used to protect the phosphate group, allowing for other chemical transformations on the nucleoside. nih.gov The introduction of the TCE group creates a stable phosphotriester that can withstand subsequent reaction steps.

The application of the TCE group is particularly important in the synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways. For the synthesis of peptides containing phosphoserine, the phosphate group of serine must be protected. The bis(2,2,2-trichloroethyl) ester of phosphoserine is a key intermediate. This protected amino acid can then be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov The TCE groups on the phosphate can be removed efficiently at the end of the synthesis, often through hydrogenolysis or reduction with zinc. nih.gov

The TCE group has also been explored for the protection of sulfonates, which are stable mimics of sulfates found in some biologically active peptides. researchgate.net This demonstrates the versatility of the TCE group in protecting various acidic functionalities in the synthesis of complex bioactive molecules.

| Bioactive Molecule Type | Protected Functional Group | Specific Application | Deprotection Method |

| Mononucleotides | Phosphate | Synthesis of mononucleotides. nih.gov | Reductive cleavage. |

| Phosphoserine Peptides | Phosphate | Incorporation of phosphoserine into peptides. nih.gov | Hydrogenolysis or reduction with zinc. nih.gov |

| Sulfonate-containing Peptides | Sulfonate | Synthesis of peptides with sulfotyrosine mimics. researchgate.net | Zinc-mediated cleavage. researchgate.net |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| TCE | 2,2,2-Trichloroethyl |

| Cbz / Z | Carbobenzoxy |

| DCC | Dicyclohexylcarbodiimide |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc-Ser(PO3Tc2)-OH | N-tert-Butoxycarbonyl-O-[bis(2,2,2-trichloroethyl)phospho]-L-serine |

| Z-Ser(PO3Tc2)-OH | N-Carbobenzoxy-O-[bis(2,2,2-trichloroethyl)phospho]-L-serine |

| Fmoc-Ser(PO3Tc2)-OH | N-(9-Fluorenylmethyloxycarbonyl)-O-[bis(2,2,2-trichloroethyl)phospho]-L-serine |

| THF | Tetrahydrofuran |

| DMF | Dimethylformamide |

| DMTr | Dimethoxytrityl |

| TBDMS | tert-Butyldimethylsilyl |

Reaction Mechanisms and Chemical Transformations of 2,2,2 Trichloroethyl Benzoate Systems

Chemical Reactivity of the Trichloromethyl Group

The electron-withdrawing nature of the three chlorine atoms on the terminal methyl group significantly influences its reactivity, making it a versatile precursor for the synthesis of various organic structures.

The 2,2,2-trichloromethylcarbinol moiety, which is structurally related to 2,2,2-trichloroethyl benzoate (B1203000), serves as a key intermediate in organic synthesis. It can be converted into a range of valuable chemical frameworks. acs.org The trichloromethyl group can be transformed into alkynes, chloromethyl ketones, and vinyl dichlorides through various synthetic routes. acs.orgresearchgate.net

Alkynes: The transformation of trichloromethylcarbinols into terminal alkynes can be achieved through a process known as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. This reaction typically involves treatment with a strong base or a reducing agent like chromium(II) chloride. acs.orgresearchgate.net

Chloromethyl Ketones: These compounds can be synthesized from trichloromethyl carbinols via a 1,2-hydride shift in a copper-chlorocarbenoid intermediate. This is often accomplished using a copper(I) chloride/bipyridine system in a solvent like boiling dichlororethane (DCE). researchgate.netacs.org

Vinyl Dichlorides: The reduction of secondary trichloromethyl carbinols with agents such as chromium(II) chloride can lead to the formation of vinyl dichlorides. researchgate.net The specific reaction conditions can often be tuned to favor the formation of either monochlorinated or dichlorinated vinyl products. acs.orgresearchgate.net

Table 1: Synthetic Transformations of Trichloromethylcarbinol Derivatives

| Starting Material | Target Scaffold | Reagents/Conditions | General Yield |

|---|---|---|---|

| Trichloromethylcarbinol | Alkyne | CrCl₂ / THF | Moderate to High |

| Trichloromethylcarbinol | Chloromethyl Ketone | CuCl / bipyridine, refluxing DCE | Excellent |

The hydrolysis of the trichloromethyl group is a critical reaction, particularly in the context of the Jocic reaction, which transforms trichloromethylcarbinols into α-substituted carboxylic acids. acs.org The mechanism is understood to proceed through the initial formation of a dichloro epoxide intermediate under basic aqueous conditions. cdnsciencepub.com

The reaction begins with the abstraction of the hydroxyl proton by a base, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the carbon bearing the trichloromethyl group, displacing one chloride ion to form the epoxide. This epoxide is a key intermediate. cdnsciencepub.com However, the subsequent conversion of the epoxide to the α-chloroacetate anion is complex, and several mechanisms have been considered. cdnsciencepub.com One proposed pathway involves the attack of a hydroxide (B78521) ion on the epoxide, leading to ring-opening and rearrangement. Studies using deuterium (B1214612) oxide have shown that the α-hydrogen of the resulting chloro acid is not replaced by deuterium, indicating an intramolecular chlorine migration. cdnsciencepub.com

In contrast to the hydrolysis of chloroform, which can proceed via a radical mechanism to produce dichlorocarbene (B158193) (:CCl₂), the hydrolysis of trichloromethylcarbinols under basic conditions is dominated by the epoxide pathway. cdnsciencepub.comacs.org The structural requirement of a proton on the α-carbon of the carbinol is essential for this reaction to proceed efficiently. cdnsciencepub.com

Nucleophilic Reactions and Amidation Processes Involving 2,2,2-Trichloroethyl Esters

The ester functional group in 2,2,2-trichloroethyl benzoate is a primary site for nucleophilic attack, leading to substitution at the acyl carbon.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. libretexts.org The general mechanism involves a two-step addition-elimination process. vanderbilt.edupressbooks.pub

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. pressbooks.pubbyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the leaving group—in this case, the 2,2,2-trichloroethoxide anion—is expelled. libretexts.orgvanderbilt.edu

The direct conversion of esters to amides, known as aminolysis, is a synthetically important transformation. While this reaction can be slow, it can be facilitated by catalysts. A practical method for the direct amidation of 2,2,2-trichloroethyl esters utilizes a catalytic amount of an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). cdnsciencepub.comcdnsciencepub.com

This protocol allows for the efficient synthesis of a wide range of amides from 2,2,2-trichloroethyl esters by reacting them with primary or secondary amines in the presence of catalytic DBU. cdnsciencepub.comresearchgate.net The reactions typically proceed in high yields, offering a promising approach for one-pot aminolysis. cdnsciencepub.com

Table 2: DBU-Catalyzed Amidation of this compound (1a)

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | N-Benzylbenzamide | 95 |

| 2 | Aniline | N-Phenylbenzamide | 90 |

| 3 | Pyrrolidine | (Phenyl)(pyrrolidin-1-yl)methanone | 97 |

| 4 | Morpholine | (Morpholino)(phenyl)methanone | 98 |

| 5 | Dibenzylamine | N,N-Dibenzylbenzamide | 93 |

Data sourced from a study on the direct synthesis of amides from trichloroethyl esters using catalytic DBU. cdnsciencepub.com

The proposed mechanism involves the DBU catalyst activating the amine nucleophile, facilitating its attack on the ester carbonyl.

Radical Reactions and Electron Transfer Catalysis

The trichloromethyl group is susceptible to radical reactions due to the relative weakness of the C-Cl bonds. These reactions can be initiated by radical initiators, transition metals, or through photoredox catalysis.

A notable radical transformation of 2,2,2-trichloroethyl carboxylates is the copper(I)-promoted dechlorinative Surzur-Tanner rearrangement. researchgate.net This reaction involves a 1,2-acyloxy shift. When 2,2,2-trichloroethyl carboxylates are treated with a copper(I) chloride and bipyridine (bpy) mixture in boiling dichloroethane, they undergo an efficient rearrangement to yield 1-chloroethenyl carboxylates. researchgate.net The process is believed to proceed through a radical intermediate, where copper likely plays a role in coordinating the initial radical or acting as a Lewis acid catalyst. researchgate.net

Furthermore, the principles of electron transfer catalysis can be applied to activate the C-Cl bond. swadhinmandal.com Photoredox catalysis, using visible light and a photosensitizer like a ruthenium or iridium complex, can initiate single-electron transfer (SET) processes. nih.govacs.org In a reductive quenching cycle, the photoexcited catalyst can be reduced by a sacrificial electron donor. The resulting highly reducing catalyst can then transfer an electron to the 2,2,2-trichloroethyl moiety. This single-electron reduction would generate a radical anion, which could then fragment by losing a chloride ion to produce a β,β-dichloroethyl radical. This radical intermediate can then engage in various subsequent reactions. acs.org This approach opens pathways for C-C bond formation and other functionalizations under mild, light-induced conditions. nih.govrsc.org

Photochemical Rearrangements of this compound Derivatives

While specific research on the photochemical rearrangements of this compound itself is not extensively detailed in the provided results, the broader field of organic photochemistry provides a framework for predicting potential transformations. msuniv.ac.inethernet.edu.et Photochemical reactions are initiated by the absorption of light, leading to an electronically excited state that can undergo various reactions not accessible under thermal conditions. msuniv.ac.in For derivatives of this compound, particularly those with N-heterocyclic moieties, a range of photochemical reactions are known to occur. researchgate.net

General principles of photochemistry suggest that upon excitation, molecules can undergo processes such as isomerizations, cycloadditions, and rearrangements. msuniv.ac.inethernet.edu.et For instance, photochemical reactions of N-heterocyclic compounds can involve photo-redox catalysis, leading to transformations like dearomatization and cycloadditions. researchgate.net The presence of the trichloromethyl group in this compound could also influence the photochemical pathways, potentially participating in radical reactions upon homolytic cleavage of a C-Cl bond.

In a related context, the decarboxylation of benzoate derivatives in the gas phase has been studied to understand the intrinsic reactivity of the resulting carbanions. mpg.de These studies, while not involving photochemical initiation, highlight the potential for intramolecular rearrangements following the generation of reactive intermediates. mpg.de

Furthermore, the use of mechanical forces, or mechanochemistry, has been shown to influence photochemical reactions, sometimes enabling transformations in the solid state that are difficult to achieve in solution. beilstein-journals.org This approach could potentially be applied to induce novel rearrangements in this compound derivatives.

Role in Imidate Chemistry and Heterocycle Synthesis

This compound is a precursor to 2,2,2-trichloroethyl imidates, which are versatile reagents in organic synthesis, particularly for the preparation of amidines and various heterocyclic compounds. nih.govorganic-chemistry.orgacs.org

Mechanistic Studies of 2,2,2-Trichloroethyl Imidate Formation

The formation of 2,2,2-trichloroethyl imidates from nitriles and 2,2,2-trichloroethanol (B127377) is typically achieved through a Pinner reaction, which involves the use of a strong acid catalyst such as hydrogen chloride. nih.govorganic-chemistry.orgacs.org The resulting imidate hydrochlorides are often stable, crystalline solids. organic-chemistry.orgorgsyn.org

The mechanism of the Pinner reaction begins with the protonation of the nitrile by the strong acid, which activates the nitrile towards nucleophilic attack by the alcohol. In this case, 2,2,2-trichloroethanol acts as the nucleophile. The resulting protonated imidate is then isolated as its hydrochloride salt. The use of an electron-withdrawing group like the trichloroethyl moiety enhances the reactivity of the imidate in subsequent reactions. orgsyn.org

The stability and reactivity of these imidates make them advantageous reagents. For instance, the hydrochloride salts of 2,2,2-trichloroethyl imidates have been found to be stable for extended periods. orgsyn.org The choice of the trihaloethanol can influence the yield, with trichloro derivatives often providing higher yields than their trifluoro counterparts. organic-chemistry.org

Cyclization Reactions Leading to Triazole Derivatives

2,2,2-Trichloroethyl imidates are valuable precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. frontiersin.orgresearchgate.netnih.gov These reactions typically involve the condensation of the imidate with a hydrazine (B178648) derivative.

One notable method involves the reaction of 2,2,2-trichloroethyl imidates with amidrazones, catalyzed by p-toluenesulfonic acid (PTSA) in polyethylene (B3416737) glycol (PEG) as a solvent. frontiersin.orgresearchgate.net This approach is considered environmentally friendly due to the recyclability of PEG and the mild reaction conditions, affording 3,4,5-trisubstituted 1,2,4-triazoles in excellent yields. frontiersin.orgresearchgate.net The proposed mechanism suggests that PTSA acts as a catalyst, facilitating a series of oxidation and cyclization steps to generate the triazole ring. frontiersin.orgnih.gov

Another strategy for synthesizing 3-aryl-1,2,4-triazoles involves treating the imidate with a mixture of phosphorus pentachloride and phosphorus oxychloride to form a bis(1-tetrachloroethyl) benzimine chloride intermediate. frontiersin.orgnih.gov This intermediate is then reacted with hydrazine hydrate (B1144303) to yield the desired triazole. frontiersin.orgnih.gov This method is noted for its good versatility and high yields. frontiersin.orgnih.gov

Furthermore, vinylimidates derived from 2,2,2-trichloroethyl imidates can be used to synthesize functionalized 1,2,4-triazoles, allowing for the introduction of a variety of substituents at different positions of the triazole ring. frontiersin.org

The following table summarizes the key aspects of these cyclization reactions:

| Reactants | Catalyst/Reagents | Solvent | Product | Yield (%) | Reference |

| 2,2,2-Trichloroethyl imidates, Amidrazones | p-Toluenesulfonic acid (PTSA) | Polyethylene glycol (PEG) | 3,4,5-Trisubstituted 1,2,4-triazoles | up to 92 | frontiersin.orgresearchgate.net |

| Imidates | Phosphorus pentachloride/Phosphorus oxychloride, Hydrazine hydrate | Not specified | 3-Aryl-1,2,4-triazoles | up to 86 | frontiersin.orgnih.gov |

| Vinylimidates | Not specified | Not specified | Functionalized 1,2,4-triazoles | up to 98 | frontiersin.org |

Strategic Applications and Broader Synthetic Utility of 2,2,2 Trichloroethyl Benzoate Derivatives

Building Blocks for Advanced Organic Architectures

The 2,2,2-trichloroethyl group, often in the form of its ester or related derivatives, provides a valuable tool for constructing intricate organic molecules with a high degree of stereochemical control.

Synthesis of Chiral 2,2,2-Trichloroethyl Compounds

The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. In this context, 2,2,2-trichloroethyl aryldiazoacetates have emerged as robust reagents for the enantioselective C-H functionalization of methyl ethers. nih.gov When used in conjunction with a dirhodium triarylcyclopropane carboxylate catalyst, these diazoacetates facilitate C-H insertion reactions, leading to the formation of chiral 2,2,2-trichloroethyl compounds with high levels of enantioselectivity. nih.gov

The choice of the 2,2,2-trichloroethyl ester is critical to the success of these transformations. It has been demonstrated that the nature of the ester group significantly influences both the reactivity and selectivity of rhodium-catalyzed cyclopropanation reactions. nih.gov For instance, in the asymmetric intermolecular cyclopropanation of styrenes with aryldiazoacetates, 2,2,2-trichloroethyl (TCE) esters, in combination with the Rh₂(R-BPCP)₄ catalyst, afford cyclopropanes in high yields (61-90%) and excellent enantioselectivities (85-98% ee) at room temperature. nih.gov This highlights the advantageous interplay between the electronic properties of the TCE group and the chiral catalyst in achieving high stereocontrol.

The following table summarizes the enantioselective cyclopropanation of various styrenes with 2,2,2-trichloroethyl aryldiazoacetates catalyzed by Rh₂(R-BPCP)₄.

Table 1: Enantioselective Cyclopropanation of Styrenes with 2,2,2-Trichloroethyl Aryldiazoacetates

| Entry | Aryl Group of Diazoacetate | Styrene | Yield (%) | ee (%) |

| 1 | 4-MeOC₆H₄ | Styrene | 85 | 96 |

| 2 | 4-ClC₆H₄ | Styrene | 90 | 98 |

| 3 | 2-Naphthyl | Styrene | 88 | 95 |

| 4 | C₆H₅ | 4-Chlorostyrene | 82 | 94 |

| 5 | C₆H₅ | 4-Methylstyrene | 86 | 95 |

Intermediates in Total Synthesis of Natural Products (e.g., Tropane (B1204802) Alkaloids)

The 2,2,2-trichloroethyl protecting group has found application in the total synthesis of complex natural products, including the tropane alkaloids. Tropane alkaloids are a class of bicyclic secondary metabolites with significant physiological activities. rsc.org While direct examples involving 2,2,2-trichloroethyl benzoate (B1203000) are not prevalent in the readily available literature, the use of the closely related 2,2,2-trichloroethyl sulfamate (B1201201) in the synthesis of tropane alkaloids illustrates the utility of the 2,2,2-trichloroethyl moiety in this context. In a reported synthesis, 2,2,2-trichloroethyl sulfamate served as a nitrene source for the aziridination of a cycloheptadiene intermediate, a key step in constructing the characteristic 8-azabicyclo[3.2.1]octane core of tropane alkaloids.

The broader applicability of 2,2,2-trichloroethyl-based protecting groups in natural product synthesis is well-established. For instance, the 2,2,2-trichloroethoxycarbonyl (Troc) group, derived from 2,2,2-trichloroethyl chloroformate, has been employed in the synthesis of various natural products due to its stability under a range of reaction conditions and its selective removal under mild reductive conditions.

Contributions to Fluorinated Organic Compound Chemistry

While direct applications of 2,2,2-trichloroethyl benzoate derivatives in the synthesis of fluorinated organic compounds are not extensively documented, the principles of asymmetric synthesis employing chiral 2,2,2-trichloroethyl compounds can be extended to the preparation of chiral fluorinated molecules. For example, the enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams has been achieved through asymmetric hydrogenation, demonstrating a pathway to chiral trifluoroethyl-containing building blocks. tcichemicals.com Although this example does not directly involve a trichloroethyl group, it highlights a synthetic strategy that could potentially be adapted for the synthesis of chiral compounds containing both trichloroethyl and fluoro moieties. The development of such methodologies would be of interest due to the unique properties that fluorine atoms impart to organic molecules, including altered metabolic stability and bioavailability. scispace.com

Reagent Chemistry of Related 2,2,2-Trichloroethyl Compounds

Derivatives of 2,2,2-trichloroethanol (B127377) are valuable reagents in their own right, facilitating a range of important chemical transformations.

Utilization of 2,2,2-Trichloroethyl Acetimidate in Amidination Reactions

2,2,2-Trichloroethyl acetimidate has been shown to be an excellent reagent for the preparation of amidines under mild reaction conditions. Amidines are important functional groups in medicinal chemistry and materials science. The use of 2,2,2-trichloroethyl acetimidate, which can be easily prepared from 2,2,2-trichloroethanol and acetonitrile (B52724), provides a convenient and efficient route to these valuable compounds.

The reaction of 2,2,2-trichloroethyl acetimidate with amines proceeds smoothly to afford the corresponding amidines in good yields. The reactivity of the imidate is enhanced by the electron-withdrawing nature of the trichloroethyl group, which makes the imidate carbon more electrophilic. This allows for the amidination of a wide range of amines, including those that are sterically hindered.

The following table presents examples of amidine synthesis using 2,2,2-trichloroethyl acetimidate with various amines.

Table 2: Synthesis of Amidines using 2,2,2-Trichloroethyl Acetimidate

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Phenylacetamidine | 85 |

| 2 | Benzylamine | N-Benzylacetamidine | 92 |

| 3 | Morpholine | N-Acetylmorpholine | 88 |

| 4 | tert-Butylamine | N-tert-Butylacetamidine | 75 |

Development of Novel Heterocyclic Systems

The strategic application of this compound derivatives extends into the realm of heterocyclic chemistry, where they can serve as versatile precursors for the synthesis of novel and medicinally relevant heterocyclic systems. While direct cyclization of this compound is not a common strategy, its chemical nature allows for its conversion into key intermediates that are widely used in the construction of heterocyclic rings, particularly oxazolines and benzothiazoles.

The synthetic utility of this compound in this context stems from the reactivity of both the benzoate and the 2,2,2-trichloroethyl moieties. The ester can be transformed into more reactive functional groups, such as amides or acyl chlorides, which are then primed for cyclization reactions.

Synthesis of 2-Substituted-2-Oxazolines

2-Oxazolines are a class of five-membered heterocyclic compounds that are prevalent in numerous natural products and pharmaceuticals. A common and effective method for the synthesis of 2-substituted-2-oxazolines involves the cyclization of N-(2-hydroxyethyl)amides. Derivatives of this compound can be strategically employed to generate the necessary N-(2-hydroxyethyl)benzamide intermediate through a two-step synthetic sequence.

The first step involves the cleavage of the 2,2,2-trichloroethyl ester to yield benzoic acid. This can be achieved under reductive conditions, for example, using zinc dust in a suitable solvent, which selectively removes the trichloroethyl group. chimia.chnih.gov Alternatively, hydrolysis under acidic or basic conditions can also afford the parent carboxylic acid. chemrevise.org

The resulting benzoic acid is then converted to the more reactive benzoyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This activated intermediate readily reacts with 2-aminoethanol (ethanolamine) to produce N-(2-hydroxyethyl)benzamide.

The final step is the dehydrative cyclization of N-(2-hydroxyethyl)benzamide to yield 2-phenyl-2-oxazoline. This transformation can be promoted by various reagents, including phosphorous pentoxide, Burgess reagent, or under thermal conditions with a catalyst such as stannous octoate. prepchem.comnih.gov

A plausible synthetic pathway is outlined below:

Scheme 1: Synthesis of 2-Phenyl-2-oxazoline from this compound

Ester Cleavage: this compound is treated with a reducing agent like zinc to afford benzoic acid.

Acyl Chloride Formation: Benzoic acid is reacted with thionyl chloride to produce benzoyl chloride.

Amidation: Benzoyl chloride is reacted with ethanolamine (B43304) to form N-(2-hydroxyethyl)benzamide.

Cyclization: N-(2-hydroxyethyl)benzamide undergoes dehydrative cyclization to yield 2-phenyl-2-oxazoline.

| Step | Reactant(s) | Reagent(s) | Product | Ref. |

| 1 | This compound | Zn, solvent | Benzoic acid | chimia.chnih.gov |

| 2 | Benzoic acid | SOCl₂ | Benzoyl chloride | researchgate.net |

| 3 | Benzoyl chloride, Ethanolamine | Base | N-(2-hydroxyethyl)benzamide | nih.gov |

| 4 | N-(2-hydroxyethyl)benzamide | Dehydrating agent (e.g., TfOH) | 2-Phenyl-2-oxazoline | prepchem.comnih.gov |

Synthesis of 2-Phenylbenzothiazoles

Benzothiazoles are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of 2-phenylbenzothiazoles can be efficiently achieved through the condensation of a benzoyl derivative with 2-aminothiophenol (B119425). Similar to the synthesis of oxazolines, this compound can be utilized as a starting material to generate the key benzoyl chloride intermediate.

The initial steps of converting this compound to benzoyl chloride are identical to those described for the synthesis of oxazolines, involving ester cleavage followed by treatment with a chlorinating agent.

The resulting benzoyl chloride is then condensed with 2-aminothiophenol. This reaction typically proceeds in a suitable solvent and may be facilitated by a base to yield 2-phenylbenzothiazole. google.comresearchgate.netekb.egmdpi.com The reaction is generally high-yielding and tolerates a variety of substituents on both the benzoyl chloride and the 2-aminothiophenol, allowing for the synthesis of a diverse library of 2-arylbenzothiazole derivatives.

Scheme 2: Synthesis of 2-Phenylbenzothiazole from this compound

Ester Cleavage: Reductive cleavage of this compound to benzoic acid.

Acyl Chloride Formation: Conversion of benzoic acid to benzoyl chloride.

Condensation/Cyclization: Reaction of benzoyl chloride with 2-aminothiophenol to form 2-phenylbenzothiazole.

| Step | Reactant(s) | Reagent(s) | Product | Ref. |

| 1 | This compound | Zn, solvent | Benzoic acid | chimia.chnih.gov |

| 2 | Benzoic acid | SOCl₂ | Benzoyl chloride | researchgate.net |

| 3 | Benzoyl chloride, 2-Aminothiophenol | Solvent, Base | 2-Phenylbenzothiazole | google.comekb.eg |

These synthetic strategies highlight the indirect but valuable role of this compound in the development of novel heterocyclic systems. By serving as a stable and accessible precursor to key benzoyl intermediates, it provides a gateway to a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Characterization and Analytical Methodologies in 2,2,2 Trichloroethyl Benzoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,2,2-Trichloroethyl benzoate (B1203000). Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the benzoate ring typically appear as multiplets in the aromatic region (δ 7.4-8.1 ppm). The methylene (B1212753) protons (CH₂) of the trichloroethyl group are significantly influenced by the adjacent electron-withdrawing trichloromethyl (CCl₃) group and the ester oxygen, resulting in a characteristic singlet in the downfield region. For analogous compounds containing the 2,2,2-trichloroethyl moiety, this singlet is observed between δ 4.68 and 4.89 ppm. scispace.com For example, the methylene protons in bis(2,2,2-trichloroethyl) hydrazodicarboxylate appear as a singlet at δ 4.80. orgsyn.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the quaternary carbon of the CCl₃ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2,2-Trichloroethyl Benzoate in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Benzoyl (ortho) | ¹H | ~8.0-8.1 | Doublet (d) | Aromatic region, deshielded by carbonyl group. |

| Benzoyl (meta) | ¹H | ~7.4-7.5 | Triplet (t) | Aromatic region. |

| Benzoyl (para) | ¹H | ~7.5-7.6 | Triplet (t) | Aromatic region. |

| -O-CH₂-CCl₃ | ¹H | ~4.8-4.9 | Singlet (s) | Characteristic downfield shift due to adjacent oxygen and CCl₃ group. scispace.comorgsyn.org |

| C=O | ¹³C | ~165 | Singlet | Typical range for an ester carbonyl carbon. |

| Benzoyl (ipso) | ¹³C | ~130 | Singlet | Carbon attached to the carbonyl group. |

| Benzoyl (ortho, meta, para) | ¹³C | ~128-134 | Multiple Singlets | Aromatic carbons. |

| -O-CH₂-CCl₃ | ¹³C | ~75 | Singlet | Methylene carbon shifted downfield by oxygen. |

| -O-CH₂-CCl₃ | ¹³C | ~95 | Singlet | Quaternary carbon significantly deshielded by three chlorine atoms. |

Beyond static structural analysis, NMR is employed for dynamic studies. For instance, quantitative ¹H-NMR (qNMR) can be used to monitor the kinetics of the esterification reaction that forms this compound, allowing for the real-time measurement of substrate consumption and product formation by integrating signals against an internal standard. nih.gov Dynamic NMR techniques can also be utilized to study conformational changes and restricted bond rotations within the molecule under various conditions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, which can be used to calculate the precise molecular formula (C₉H₇Cl₃O₂). beilstein-journals.orgnih.gov The theoretical exact mass of this compound is 251.9562 Da for the most abundant isotopes (³⁵Cl).

In addition to precise mass determination, mass spectrometry reveals the compound's structure through fragmentation analysis. beilstein-journals.org Under electron ionization (EI), the molecular ion of this compound undergoes characteristic fragmentation, providing a unique fingerprint. A key fragmentation pathway for benzoate esters involves the loss of the alkoxy radical. pharmacy180.com For this compound, this would involve the cleavage of the O-CH₂ bond to form the highly stable benzoyl cation.

Key expected fragments include:

The Benzoyl Cation (m/z 105): Formed by the loss of the •OCH₂CCl₃ radical. This is often a very abundant peak in the mass spectra of benzoate esters. pharmacy180.com

The Phenyl Cation (m/z 77): Formed by the subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation. pharmacy180.com

Isotopic Pattern: The presence of three chlorine atoms creates a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. The M, M+2, M+4, and M+6 peaks will appear in a characteristic ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Structure | Formula | Formation Pathway |

| 252 | [C₉H₇³⁵Cl₃O₂]⁺• | Molecular Ion (M⁺•) | Electron Ionization |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation | M⁺• - •OCH₂CCl₃ |

| 77 | [C₆H₅]⁺ | Phenyl cation | [C₆H₅CO]⁺ - CO |

This fragmentation data, combined with the high-resolution mass of the parent ion, provides unequivocal evidence for the identity of this compound. libretexts.org

Advanced Chromatographic Techniques in Reaction Monitoring and Purification (e.g., Flash Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for both the purification of this compound and the monitoring of its synthesis. beilstein-journals.org

Flash Chromatography: For preparative scale purification following synthesis, flash column chromatography is the method of choice. researchgate.netorgsyn.org This technique utilizes a silica (B1680970) gel stationary phase and a solvent system (mobile phase) of moderate polarity, typically a mixture of hexanes and ethyl acetate (B1210297). rochester.edu The separation is based on the differential adsorption of the components of the reaction mixture onto the silica gel. biotage.com The non-polar byproducts and unreacted starting materials are eluted before the more polar this compound product. The progress of the purification is monitored by Thin-Layer Chromatography (TLC). rochester.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to assess the purity of the final product and to monitor the progress of a reaction with high precision. nih.gov A common method for a compound like this compound would be reversed-phase HPLC (RP-HPLC). ekb.eg

Stationary Phase: A non-polar C18 (octadecylsilyl) column.

Mobile Phase: A polar solvent mixture, such as a gradient of water and acetonitrile (B52724) or methanol. helixchrom.com

Detection: A UV detector set to a wavelength where the benzoate chromophore absorbs strongly (around 230-254 nm). dtic.mil

By analyzing samples at different time points, HPLC can precisely quantify the disappearance of reactants and the appearance of the product, providing valuable kinetic data. epa.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method used for real-time reaction monitoring. merckmillipore.com Aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot corresponding to the this compound product appears and intensifies. thieme.de This allows for a quick qualitative assessment of the reaction's completion.

Other Spectroscopic Techniques for Investigating Electronic Structure and Molecular Interactions

While NMR and mass spectrometry define the molecular structure, other spectroscopic techniques provide insight into the electronic properties and bonding of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by a strong, sharp absorption band around 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester group. Other significant peaks would include those for C-O stretching, aromatic C=C stretching, and strong C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic structure of the molecule can be probed with UV-Vis spectroscopy. The benzoate portion of the molecule contains a benzene (B151609) ring conjugated with a carbonyl group, which acts as a chromophore. This system gives rise to characteristic absorptions in the UV region, corresponding to π → π* electronic transitions. researchgate.net Studies on the structurally related 2,2,2-trichloroethyl chloroformate have utilized UV-Vis spectroscopy in conjunction with theoretical approaches like Time-Dependent Density Functional Theory (TD-DFT) to assign the observed electronic transitions. researchgate.netrsc.org

Fluorescence Spectroscopy: While simple benzoates are not strongly fluorescent, fluorescence spectroscopy can be a powerful tool to study molecular interactions. For instance, studies on other methyl benzoate derivatives have used fluorescence quenching to investigate their binding interactions with proteins like bovine serum albumin, providing information on the nature and mechanism of complex formation. nih.gov Similar studies could be applied to this compound to understand its interactions in biological or supramolecular systems.

Computational and Theoretical Investigations of 2,2,2 Trichloroethyl Benzoate Reactivity

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the electronic level. semanticscholar.orgrsc.org For a compound like 2,2,2-trichloroethyl benzoate (B1203000), these calculations can map out the potential energy surface for various transformations, such as hydrolysis or reactions with other nucleophiles.

Detailed research findings from computational studies on analogous ester systems reveal that reaction mechanisms can be meticulously detailed. For instance, in the hydrolysis of esters, quantum chemical calculations can identify and characterize the energies of reactants, transition states, intermediates, and products. mdpi.com This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics. nih.govnih.gov

The general mechanism for the hydrolysis of esters, which can be computationally investigated, often involves the formation of a tetrahedral intermediate. nih.gov The energy profile for such a reaction, as determined by quantum chemical calculations, would typically show the energy changes as the reactants proceed through the transition state to form this intermediate, and then through a subsequent transition state to the final products.

Table 1: Illustrative Energy Profile Data for a Generic Ester Hydrolysis Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + H₂O) | 0 |

| First Transition State | +15 |

| Tetrahedral Intermediate | +5 |

| Second Transition State | +12 |

| Products (Carboxylic Acid + Alcohol) | -10 |

Note: This table is illustrative and does not represent actual calculated data for 2,2,2-trichloroethyl benzoate, as specific studies were not found.

Furthermore, these calculations can shed light on the role of the 2,2,2-trichloroethyl group. The strong electron-withdrawing nature of the three chlorine atoms is expected to influence the reactivity of the ester, and quantum chemical calculations can quantify this effect on the charge distribution and stability of intermediates and transition states. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of molecules in solution. researchgate.netnih.gov For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations is key to understanding its reactivity.

MD simulations can model the behavior of a large ensemble of molecules over time, providing insights into the solute-solvent interactions and the dynamic changes in molecular shape. nih.gov This is particularly important for understanding how the solvent environment influences the accessibility of the reactive sites of the ester.

Conformational analysis, which can be a component of MD studies or performed separately using methods like molecular mechanics, aims to identify the low-energy conformations of a molecule. nih.govijpsr.com For esters, it is known that the Z conformation is generally favored over the E conformation due to a combination of steric and electronic effects. researchgate.net Computational methods can precisely calculate the energy difference between these conformers for this compound.

Table 2: Representative Conformational Energy Data for a Generic Benzoate Ester

| Conformer | Dihedral Angle (°C-O-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Z-conformer | ~0 | 0 | >99 |

| E-conformer | ~180 | +5 | <1 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

The flexibility of the 2,2,2-trichloroethyl group and the benzoate moiety can be systematically explored to generate a comprehensive picture of the molecule's conformational preferences, which in turn affects its interaction with other molecules and its reactivity. nih.gov

Theoretical Approaches to Catalytic Mechanisms and Selectivity

Theoretical and computational methods are invaluable for understanding how catalysts accelerate reactions involving esters like this compound. acs.org These approaches can be used to study both acid- and base-catalyzed reactions, as well as enzymatic catalysis.

In the context of acid-catalyzed esterification or hydrolysis, theoretical models can elucidate the role of the catalyst in stabilizing transition states and intermediates. pku.edu.cn For example, calculations can show how a protonated carbonyl group in the ester becomes more susceptible to nucleophilic attack. The mechanism of such reactions is often complex, involving multiple steps, and computational chemistry provides a means to dissect these intricate pathways. tcu.edublogspot.com

For enzyme-catalyzed reactions, computational methods can model the docking of the substrate into the active site of the enzyme and the subsequent chemical steps of the catalytic cycle. nih.gov This can reveal the key amino acid residues involved in catalysis and the specific interactions that lead to the observed reaction rates and selectivity.

Theoretical studies can also be applied to understand selectivity in reactions where this compound is a substrate. By comparing the activation energies for different possible reaction pathways, it is possible to predict which products will be favored under specific conditions. This predictive power is a key advantage of using computational chemistry to study reaction mechanisms.

Q & A

Q. What are the established synthetic routes for preparing 2,2,2-trichloroethyl benzoate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via esterification between benzoic acid derivatives (e.g., benzoyl chloride) and 2,2,2-trichloroethanol. Key steps include:

- Acid-catalyzed esterification : Using H₂SO₄ or HCl as catalysts under reflux conditions.

- Schotten-Baumann reaction : Reacting benzoyl chloride with 2,2,2-trichloroethanol in the presence of a base (e.g., NaOH) at 0–5°C to minimize side reactions .

Critical parameters include temperature control (to prevent hydrolysis of the trichloroethyl group) and stoichiometric excess of benzoyl chloride to drive the reaction to completion.

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

- Spectroscopy :

- ¹H/¹³C NMR : To confirm ester linkage (e.g., carbonyl resonance at ~165–170 ppm) and trichloroethyl group signals.

- IR : Stretching bands for ester C=O (~1720 cm⁻¹) and C-Cl (~750 cm⁻¹).

- Chromatography :

- Physical properties : Refractive index (n²⁰D: 1.469–1.472) and density (1.539 g/mL at 25°C) for cross-validation .

Q. What are the primary applications of this compound in analytical chemistry?

This compound is widely used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of amines, alcohols, and carboxylic acids. Its high electron-capture properties enhance detection sensitivity. Example protocols include:

- Derivatization of amphetamines : Reacting with primary/secondary amines to form stable carbamate derivatives under mild conditions (pH 8–9, room temperature) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound due to competing side reactions?

Common side reactions include hydrolysis of the trichloroethyl group or incomplete esterification. Strategies to mitigate these:

- Moisture control : Use anhydrous solvents (e.g., dry THF) and inert atmosphere (N₂/Ar).

- Catalyst optimization : Replace traditional acids with Lewis acids (e.g., BF₃·Et₂O) to reduce hydrolysis .

- Stepwise purification : Employ flash chromatography to isolate intermediates before final esterification .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Acidic conditions : The electron-withdrawing trichloroethyl group stabilizes the ester against acid-catalyzed hydrolysis by reducing nucleophilic attack on the carbonyl carbon.

- Basic conditions : Susceptibility to saponification increases due to hydroxide ion attack. Stability can be enhanced by steric hindrance from the trichloroethyl group, but prolonged exposure to strong bases (e.g., NaOH) will degrade the ester .

Q. How does this compound perform in palladium-catalyzed C–H functionalization reactions, and what directing groups enhance its reactivity?

In Pd-catalyzed reactions, the ester’s carbonyl group can act as a weak directing group. However, its electron-deficient nature may limit coordination efficiency. To improve reactivity:

Q. What are the challenges in using this compound for derivatization of polar metabolites in biological samples, and how can they be resolved?

- Challenge : Poor solubility in aqueous matrices.

- Solution : Use polar aprotic co-solvents (e.g., acetonitrile) to improve miscibility.

- Challenge : Non-specific reactions with nucleophiles (e.g., thiols).

- Solution : Pre-treat samples with blocking agents (e.g., iodoacetamide) to mask interfering functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.